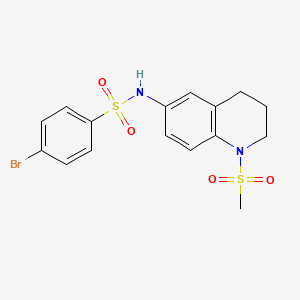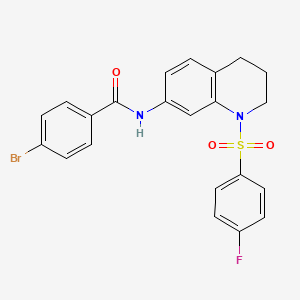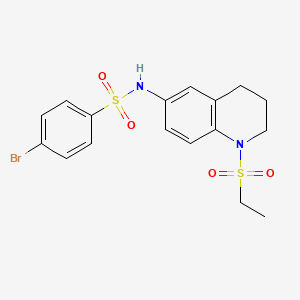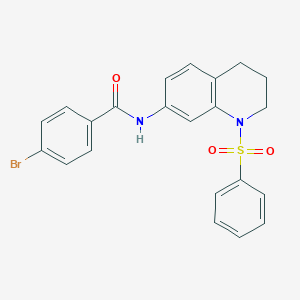
4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Übersicht
Beschreibung
4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. This compound, also known as BMT-046071, belongs to the class of sulfonamide compounds, which have been shown to possess various biological activities.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves the inhibition of the proteasome, which is a large protein complex that plays a key role in the degradation of proteins. By inhibiting the proteasome, 4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can induce the accumulation of proteins that are toxic to cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can induce the accumulation of ubiquitinated proteins, which are proteins that have been marked for degradation by the proteasome. This accumulation of ubiquitinated proteins can lead to the activation of the unfolded protein response, which is a cellular stress response that can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is its specificity for the proteasome, which makes it a useful tool for studying the role of the proteasome in cellular processes. However, one limitation of 4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of 4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide. Another area of interest is the study of the role of the proteasome in the development of drug resistance in cancer cells, and the potential use of proteasome inhibitors such as 4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide to overcome this resistance. Additionally, further studies are needed to better understand the biochemical and physiological effects of 4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and to identify potential side effects and toxicity in vivo.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has been studied for its potential as an anticancer agent. Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has been found to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S2/c1-24(20,21)19-10-2-3-12-11-14(6-9-16(12)19)18-25(22,23)15-7-4-13(17)5-8-15/h4-9,11,18H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNWVRUCVNQWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-Benzylbenzoyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B3312063.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylsulfonamido)benzamide](/img/structure/B3312065.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B3312072.png)
![3-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B3312078.png)
![3-(ethylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B3312081.png)
![4-(ethylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B3312082.png)

![3-(4-methoxyphenyl)-4-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3312107.png)
![(2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B3312114.png)
![2-phenoxy-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)acetamide](/img/structure/B3312121.png)
![3,4,5-triethoxy-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312127.png)


